tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride
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Overview
Description
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a tetrahydro-1H-3-benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
For instance, the preparation of tert-butyl esters from amino acid derivatives can be achieved using tert-butanol and anhydrous magnesium sulfate as reagents . Another method involves the use of isocyanate intermediates for the amidation of protected amines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be carried out using boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and boron reagents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can form complexes with proteins and other biomolecules, which can be studied using NMR spectroscopy .
Comparison with Similar Compounds
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H
Properties
Molecular Formula |
C16H25ClN2O2 |
---|---|
Molecular Weight |
312.83 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18;/h4-5,10H,6-9,11,17H2,1-3H3;1H |
InChI Key |
ZVJBUDNIFNWFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CN.Cl |
Origin of Product |
United States |
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